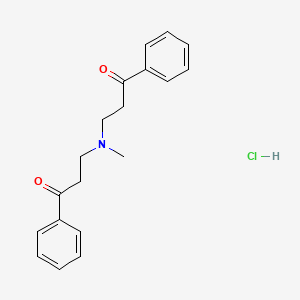

N,N-Bis-(2-benzoylethyl)-methylamine

Overview

Description

N,N-Bis-(2-benzoylethyl)-methylamine is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Bis-(2-benzoylethyl)-methylamine, a compound classified within the Mannich bases, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of Mannich Bases

Mannich bases are a class of compounds formed through the Mannich reaction, which typically involves the condensation of an amine, formaldehyde, and a ketone. The structural versatility of Mannich bases allows for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .

Synthesis of this compound

This compound can be synthesized through the reaction of 2-benzoylacetophenone with methylamine in the presence of formaldehyde. This process yields a bis-ketonic Mannich base that can undergo further reactions to form various derivatives with potential biological activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than that of established chemotherapeutic agents like melphalan, indicating its potential as an anticancer agent . The mechanism of action may involve the alkylation of thiols on enzymes or proteins, disrupting essential cellular processes such as mitochondrial function and ATP production .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Preliminary findings suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | This compound exhibited cytotoxicity with an IC50 < 2 μM against human cancer cell lines. |

| Study 2 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Showed potential anti-inflammatory effects in murine models, reducing edema in paw inflammation assays. |

Scientific Research Applications

N,N-Bis-(2-benzoylethyl)-methylamine is a bis-ketonic Mannich base that has uses in research . The Cancer Chemotherapy National Service Center (NSC) number for this compound is 13037, which means that the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.

Scientific Research Applications

- Alkylation Reactions Bis-ketonic Mannich bases, such as N,N-bis methylamine hydrochloride, react with primary arylamines and diamines to yield ketonic sec-arylamines . While the synthetic utility of mono-(Mannich bases) in alkylation reactions is established, the use of bis-(Mannich bases) in such reactions is less widely recognized .

- Synthesis of New Mannich Bases Bis-(Mannich bases) have been used in the synthesis of new Mannich bases and related heterocycles of pharmaceutical interest . For example, the bis-(Mannich base) N,N-bis(β-benzoylethyl)-... cyclocondensation reaction of ethylenediamine can react with a second molecule to afford a new Mannich base .

- N-Alkylation of Amines Bis-(ketonic Mannich bases) can be used to extend the N-alkylation of amines .

- Possible biological activities Ketonic Mannich bases have a wide range of biological activities, such as antimicrobial, cytotoxic, and anticancer activities .

- Synthesis of N,N-bis(2-quinolinylmethyl)benzylamine: N,N-bis(2-quinolinylmethyl)benzylamine can be synthesized under basic conditions from a pseudo-three-component reaction between benzylamine and two molecules of 2-(quinolinylmethyl) chloride, resulting in the formation of N–C bonds in a single step .

Further Research

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-Bis-(2-benzoylethyl)-methylamine, and what are their methodological considerations?

- Answer : The compound can be synthesized via alkylation or reductive amination. For example, a two-step approach may involve (1) reacting methylamine with benzoyl chloride derivatives to form intermediates, followed by (2) alkylation using ethylene derivatives. Critical parameters include temperature control (50–80°C for optimal reactivity) and stoichiometric ratios (e.g., 1:2.2 for amine:benzoyl chloride to minimize byproducts). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm the methylamine backbone and benzoyl substituents. Key signals include δ ~2.3 ppm (N–CH₃) and aromatic protons at δ ~7.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~380–400 Da).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold). Reference standards from NIST or similar databases ensure calibration accuracy .

Q. How should this compound be stored to maintain stability, and what are its reactive hazards?

- Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Reactivity hazards include incompatibility with strong oxidizers (risk of exothermic decomposition) and moisture-sensitive degradation. Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to validate shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts like N-alkylated derivatives?

- Answer : Use kinetic control strategies:

- Temperature Modulation : Lower temperatures (0–10°C) during benzoylation to favor mono-substitution.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.

- In Situ Monitoring : FTIR or inline HPLC to track intermediate formation and terminate reactions at ~85% conversion. Post-reaction, fractional crystallization (ethanol/water) can separate target compounds from byproducts .

Q. What advanced analytical techniques resolve contradictions in reported solubility and absorption data for this compound?

- Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms. Address this via:

- DSC/TGA : Identify polymorph transitions (endothermic peaks ~120–150°C).

- UV-Vis Spectroscopy : Compare absorption indices (ε at λmax) across solvents (e.g., methanol vs. DMSO) to assess solvation effects. For gas-phase studies, reference NIST thermochemical data (ΔfH°gas, ΔrG°) to validate computational models .

Q. How can HILIC-LC-MS be adapted for quantifying trace metabolites of this compound in biological matrices?

- Answer :

- Sample Prep : Protein precipitation (acetonitrile) followed by solid-phase extraction (HLB cartridges) to reduce matrix interference.

- Chromatography : HILIC column (2.6 μm, 100 Å) with gradient elution (acetonitrile/ammonium formate buffer).

- Mass Detection : SRM mode (QqQ MS) targeting m/z transitions for the parent ion and oxidative metabolites (e.g., N-oxide derivatives). Validate with spike-recovery assays (CV <9% for interday precision) .

Q. What computational strategies predict the environmental impact of this compound, and how do they align with experimental toxicity data?

- Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Compare predictions with experimental data from Daphnia magna acute toxicity assays (48h LC50).

- GreenScreen® Screening : Apply modified methodologies (e.g., US EPA frameworks) to score persistence, bioaccumulation, and toxicity. Cross-reference with in vitro hepatocyte cytotoxicity (IC50) and in silico metabolite profiling .

Q. Notes

- Methodological Rigor : Always cross-validate synthetic routes with orthogonal analytical techniques (e.g., NMR + XRD for crystal structure confirmation).

- Data Contradictions : Address variability in absorption indices (e.g., solvent polarity effects) via controlled experimental replicates and meta-analysis of historical datasets .

- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralize amine residues with acetic acid before incineration) .

Properties

IUPAC Name |

3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSBLVBMWYQMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)C1=CC=CC=C1)CCC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558572 | |

| Record name | 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-49-9 | |

| Record name | 1-Propanone, 3,3′-(methylimino)bis[1-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2298-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 13037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.